molecular formula C20H19ClN2 B13134778 N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

Cat. No.: B13134778
M. Wt: 322.8 g/mol
InChI Key: OQLQDSZUBLCILN-IZYNRVRGSA-N
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Description

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline is a complex organic compound with the molecular formula C20H20Cl2N2 It is known for its unique structure, which includes a cyclohexene ring substituted with a phenyliminomethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline typically involves the reaction of 2-chloro-3-formylcyclohexene with aniline in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline hydrochloride
  • This compound monohydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a phenyliminomethyl group and a chlorine atom on the cyclohexene ring

Properties

Molecular Formula

C20H19ClN2

Molecular Weight

322.8 g/mol

IUPAC Name

N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline

InChI

InChI=1S/C20H19ClN2/c21-20-16(14-22-18-10-3-1-4-11-18)8-7-9-17(20)15-23-19-12-5-2-6-13-19/h1-6,10-15,22H,7-9H2/b16-14-,23-15?

InChI Key

OQLQDSZUBLCILN-IZYNRVRGSA-N

Isomeric SMILES

C1C/C(=C/NC2=CC=CC=C2)/C(=C(C1)C=NC3=CC=CC=C3)Cl

Canonical SMILES

C1CC(=CNC2=CC=CC=C2)C(=C(C1)C=NC3=CC=CC=C3)Cl

Origin of Product

United States

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